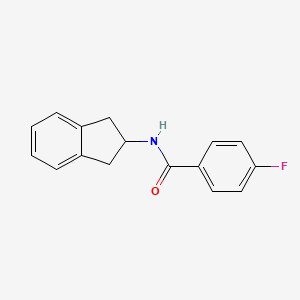

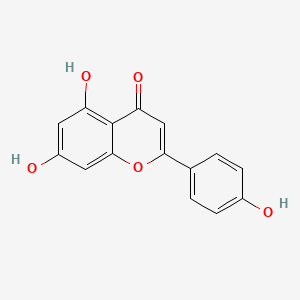

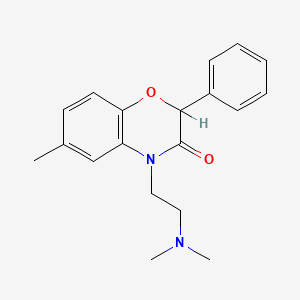

4-Fluoro-N-(indan-2-yl)benzamide

描述

Novel enhancer of endothelial NO synthase (eNOS)

AVE-9488 is a novel enhancer of endothelial NO synthase (eNOS).

属性

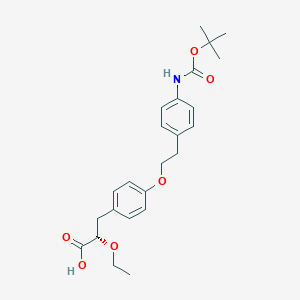

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-14-7-5-11(6-8-14)16(19)18-15-9-12-3-1-2-4-13(12)10-15/h1-8,15H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFMSBVSYVESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291756-32-6 | |

| Record name | AVE 9488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291756326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-9488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U46KWJ9UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-Fluoro-N-(indan-2-yl)benzamide in providing cardiovascular benefits?

A1: this compound exerts its vasoprotective effects through a dual mechanism:

- Enhanced eNOS Expression: This compound promotes the transcription of the endothelial nitric oxide synthase (eNOS) gene. [] This leads to increased production of eNOS, the enzyme responsible for synthesizing nitric oxide (NO), a potent vasodilator crucial for maintaining vascular health.

- Reversal of eNOS Uncoupling: In diseased states, eNOS can become "uncoupled", producing reactive oxygen species (ROS) instead of beneficial NO. this compound helps restore eNOS function by increasing the availability of its essential cofactor, tetrahydrobiopterin (BH4). [] This shift back to NO production contributes to its anti-atherosclerotic properties.

Q2: What evidence supports the role of this compound in reducing atherosclerosis?

A2: Preclinical studies in apolipoprotein E-knockout (apoE-KO) mice, a model for atherosclerosis, have demonstrated the therapeutic potential of this compound:

- Reduced Neointima Formation: Treatment with this compound significantly reduced neointima formation, a key process in atherosclerosis, after cuff-induced injury in apoE-KO mice. Notably, this effect was absent in eNOS-knockout mice, confirming the critical role of eNOS in mediating these benefits. []

- Decreased Plaque Formation: Long-term administration (12 weeks) of this compound resulted in a significant decrease in atherosclerotic plaque formation in apoE-KO mice. [] This reduction was not observed in apoE/eNOS-double knockout mice, further reinforcing the importance of eNOS upregulation in its atheroprotective effects.

Q3: How does this compound interact with the eNOS gene to increase its expression?

A: Research indicates that this compound interacts with the promoter region of the eNOS gene. [] Specifically, it targets a cis-regulatory element within the proximal 263 base pairs of the promoter. While the exact mechanism is not fully elucidated, studies suggest that the transcription factor Sp1 might be involved in the basal activity of the eNOS promoter, although it may not directly mediate the compound's effects on transcription. [] Further research is needed to fully characterize the molecular details of this interaction.

Q4: What are the potential implications of this compound's dual mechanism for treating cardiovascular disease?

A: The combined effect of increasing eNOS expression and restoring its proper coupling holds promise for addressing the complex nature of cardiovascular disease. By both increasing NO bioavailability and reducing ROS production, this compound may offer a more comprehensive approach to combatting endothelial dysfunction, a hallmark of many cardiovascular conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)